molecular formula C12H13N3OS B2838445 N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide CAS No. 117359-53-2

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide

Cat. No. B2838445
CAS RN: 117359-53-2
M. Wt: 247.32
InChI Key: HUMWJQXFZYEKTO-UHFFFAOYSA-N
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Description

“N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” is a compound with the CAS Number: 117359-53-2 . It has a molecular weight of 247.32 and its molecular formula is C12H13N3OS .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N - [4- (substituted)-1,3-thiazol-2-yl]-2- (substituted)acetamide derivatives have been synthesized and characterized by spectral and analytical studies .


Molecular Structure Analysis

The molecular structure of “N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively, while the IR data provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” can be analyzed based on the functional groups present in the molecule. For instance, the presence of the amide group (-CONH-) suggests that it can undergo reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

“N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” is a powder . Its storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide , exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers explore their potential as novel antibiotics or antiseptics .

Antiretroviral Potential

While not as potent as existing antiretroviral drugs, derivatives of this compound have shown some anti-HIV activity. Further modifications could lead to the development of more effective non-nucleoside antiviral agents .

Antifungal Properties

Certain thiazole-based compounds, including N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide , exhibit antifungal activity. Researchers investigate their efficacy against fungal infections, potentially leading to new antifungal drugs .

Anticancer Potential

Thiazoles play a role in cancer research. N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide and related compounds have been evaluated for their ability to inhibit cancer cell growth. These investigations contribute to the development of novel anticancer agents .

Antioxidant Activity

Some synthesized derivatives of this compound demonstrate potent antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Researchers explore their potential in preventing oxidative stress-related diseases .

Other Biological Activities

Beyond the mentioned fields, thiazole derivatives have been investigated for their roles in various health-related areas:

Safety and Hazards

The safety information for “N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” indicates a GHS07 pictogram, with a signal word of "Warning" .

Future Directions

The future directions for “N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide” could involve further exploration of its biological activities, given the diverse activities reported for thiazole derivatives . Additionally, modifications of the compound could be explored to enhance its biological activity or reduce potential side effects.

properties

IUPAC Name

N-[[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(16)14-6-9-2-4-10(5-3-9)11-7-17-12(13)15-11/h2-5,7H,6H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMWJQXFZYEKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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